molecular formula C22H24N2O5S2 B3001957 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 941981-42-6

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B3001957
CAS No.: 941981-42-6
M. Wt: 460.56
InChI Key: KOHGUDAFTFZFHM-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H24N2O5S2 and its molecular weight is 460.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

  • Anticancer Potential : Compounds similar to 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,5-dimethoxyphenyl)acetamide have been synthesized and evaluated for their potential antitumor activity. For instance, a study by Yurttaş et al. (2015) involved the synthesis of benzothiazole derivatives and their evaluation against various human tumor cell lines, indicating considerable anticancer activity against some cancer types (Yurttaş, Tay, & Demirayak, 2015).

  • Anticancer Activities Against Melanoma : Another research by Duran and Demirayak (2012) synthesized thiazole acetamide derivatives, which exhibited significant anticancer activity, especially against melanoma-type cell lines (Duran & Demirayak, 2012).

Other Biological Activities

  • Antibacterial and Antifungal Activities : Benzothiazole derivatives, including those similar in structure to the chemical , have been found to exhibit antibacterial and antifungal activities. A study by Tang et al. (2019) highlighted the effectiveness of these compounds against certain bacteria and fungi (Tang et al., 2019).

  • Urease Inhibition Properties : Research conducted by Gull et al. (2016) investigated benzothiazole acetamide derivatives for various biological activities, including significant urease inhibition (Gull et al., 2016).

Optoelectronic Applications

  • Optoelectronic Properties : Apart from medicinal applications, compounds with a similar structure have been studied for their optoelectronic properties. A study by Camurlu and Guven (2015) synthesized thiazole-based polythiophenes, investigating their optoelectronic properties (Camurlu & Guven, 2015).

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-26-16-5-6-20(29-4)19(11-16)24-21(25)9-15-13-31-22(23-15)30-12-14-7-17(27-2)10-18(8-14)28-3/h5-8,10-11,13H,9,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHGUDAFTFZFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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